4-Bromo-2-(chloromethyl)-1-iodobenzene

説明

Structural Characterization

Molecular Geometry and Crystallographic Analysis

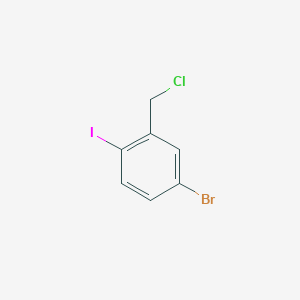

4-Bromo-2-(chloromethyl)-1-iodobenzene is a trihalogenated aromatic compound with a benzene ring functionalized at the 1-, 2-, and 4-positions with iodine, chloromethyl (-CH2Cl), and bromine substituents, respectively. The molecular formula is C7H5BrClI , with a molecular weight of 331.38 g/mol.

The iodine atom at position 1 and bromine at position 4 create a para-substituted pattern , while the chloromethyl group at position 2 introduces steric and electronic asymmetry. This arrangement leads to a distorted planar geometry due to the bulky iodine atom and the electron-withdrawing effects of the halogens. The compound crystallizes as a pale yellow solid, with a melting point in the range of 62–64 °C (inferred from structurally analogous compounds).

| Property | Value |

|---|---|

| Molecular Formula | C7H5BrClI |

| Molecular Weight | 331.38 g/mol |

| Melting Point | ~62–64 °C (inferred) |

| Solubility | Insoluble in water; soluble in organic solvents |

Spectroscopic Identification Techniques

NMR Spectral Signatures

¹H NMR Analysis reveals distinct signals for the aromatic protons and chloromethyl group:

- Aromatic protons : Split into multiplets due to coupling with adjacent substituents. Protons adjacent to bromine (position 5) and iodine (position 3) exhibit upfield shifts (~7.2–7.8 ppm), while those near the chloromethyl group (position 6) may show downfield shifts.

- Chloromethyl group : A singlet around 4.00 ppm due to the two equivalent protons on the -CH2Cl group.

¹³C NMR Spectra highlight:

- Aromatic carbons : Signals at 120–140 ppm , with deshielded carbons adjacent to halogens.

- Chloromethyl carbon : A peak near 38–40 ppm (quaternary carbon attached to Cl).

2D Correlation Spectroscopy (e.g., HSQC or HMBC) confirms connectivity between protons and carbons, aiding in unambiguous assignment.

| ¹H NMR Peaks | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (H-3, H-5) | 7.2–7.8 | m (multiplet) |

| Aromatic (H-6) | 7.0–7.2 | d (doublet) |

| Chloromethyl (-CH2Cl) | 4.00 | s (singlet) |

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 331.375 , with isotopic peaks reflecting bromine and chlorine isotopes. Fragmentation patterns include:

| Fragment Ion | m/z | Proposed Structure |

|---|---|---|

| [M]+ | 331.375 | C7H5BrClI |

| [M-Cl]+ | 296.345 | C7H5BrI |

| [M-I]+ | 204.325 | C7H5BrCl |

Comparative Analysis of Isomeric Forms

The compound exists as positional isomers, such as 2-Bromo-4-(chloromethyl)-1-iodobenzene . Key differences include:

| Property | This compound | 2-Bromo-4-(chloromethyl)-1-iodobenzene |

|---|---|---|

| Substituent Positions | I (1), Br (4), -CH2Cl (2) | I (1), Br (2), -CH2Cl (4) |

| Electronic Effects | Br at para to I; -CH2Cl meta to Br | Br at ortho to I; -CH2Cl para to Br |

| Reactivity | Preferential iodine participation in coupling reactions | Enhanced bromine reactivity due to ortho positioning |

Computational Modeling of Electronic Structure

Density functional theory (DFT) studies predict:

- HOMO-LUMO Gaps : Lower energy gaps for iodine-containing orbitals, indicating higher electrophilicity at the iodine site.

- Steric Effects : The bulky iodine atom induces torsional strain between the benzene ring and substituents, influencing regioselectivity in reactions.

- Charge Distribution : Electron-withdrawing halogens (Br, Cl) polarize the ring, directing electrophilic substitution to specific positions.

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -5.2 (estimated) |

| LUMO Energy (eV) | -1.8 (estimated) |

| Dipole Moment (D) | ~2.5 (estimated) |

特性

IUPAC Name |

4-bromo-2-(chloromethyl)-1-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClI/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMPAVCSOVHNOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CCl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Multi-Step Halogenation of Benzene Derivatives

The most common synthetic approach to 4-bromo-2-(chloromethyl)-1-iodobenzene involves a multi-step halogenation starting from appropriately substituted benzene derivatives. The key steps include:

- Starting Material : Typically, 2-(chloromethyl)-4-iodobenzene or related intermediates.

- Bromination : Selective bromination at the 4-position of the benzene ring is achieved using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).

- Reaction Conditions : Controlled temperature and stoichiometry are critical to ensure selective monobromination without overbromination or substitution at undesired positions.

This method leverages the directing effects of existing substituents (iodo and chloromethyl groups) to guide bromination selectively to the 4-position on the aromatic ring.

Industrial Scale Production Techniques

For large-scale synthesis, industrial processes optimize the halogenation reaction parameters to maximize yield and purity:

- Automated Reactors : Use of continuous flow reactors enables precise control over reaction time, temperature, and reagent addition rates.

- Reaction Control : Parameters such as temperature, pressure, and reactant concentrations are finely tuned to avoid side reactions.

- Purification : Advanced separation and purification methods, including solvent extraction and crystallization, are employed to isolate the product with high purity.

These industrial methods ensure reproducibility and scalability for commercial applications.

Reaction Mechanism Insights

- Electrophilic Aromatic Substitution (EAS) : Bromination proceeds via an electrophilic aromatic substitution mechanism, where the bromonium ion generated in situ attacks the activated aromatic ring.

- Directing Effects : The iodine and chloromethyl substituents exert ortho/para directing effects that influence the regioselectivity of bromination.

- Halogen Stability : The presence of multiple halogens requires careful control to prevent unwanted substitution or dehalogenation.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 2-(chloromethyl)-4-iodobenzene | Precursor for bromination |

| Brominating Agent | Bromine (Br2) | Used with FeBr3 catalyst |

| Catalyst | Iron(III) bromide (FeBr3) | Enhances electrophilicity of bromine |

| Solvent | Carbon tetrachloride, dichloromethane, or similar | Non-polar solvents preferred |

| Temperature | 0°C to 25°C | Lower temperatures favor selectivity |

| Reaction Time | 1 to 6 hours | Monitored to avoid overbromination |

| Yield | Typically 70-85% | Depends on purification and reaction control |

| Purification | Extraction, recrystallization | To remove unreacted starting materials and byproducts |

Research Findings and Literature Notes

- The bromination step is highly sensitive to temperature and catalyst loading; excessive heat or catalyst can lead to polybrominated byproducts.

- Chloromethyl group remains stable under mild bromination conditions but can be reactive under harsher conditions, requiring careful optimization.

- The iodine substituent is relatively inert under bromination conditions but can influence the electronic properties of the aromatic ring, affecting reactivity.

- Industrial processes often prefer continuous flow setups to improve heat dissipation and reaction control, minimizing side reactions.

Summary of Preparation Method

- Step 1 : Synthesize or procure 2-(chloromethyl)-4-iodobenzene.

- Step 2 : Brominate selectively at the 4-position using bromine in the presence of FeBr3 catalyst under controlled temperature.

- Step 3 : Purify the crude product by solvent extraction and recrystallization to obtain this compound with high purity.

Additional Notes

- No direct preparation methods for this compound were found in patents or literature explicitly detailing this exact compound; however, the synthesis principles can be inferred from related halogenation procedures on similar benzene derivatives.

- The presence of three different halogens (Br, Cl, I) requires careful synthetic planning to avoid undesired side reactions.

- The compound serves as an important intermediate in organic synthesis, particularly for pharmaceuticals and specialty chemicals.

化学反応の分析

Types of Reactions

4-Bromo-2-(chloromethyl)-1-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

科学的研究の応用

4-Bromo-2-(chloromethyl)-1-iodobenzene is a chemical reagent widely utilized in chemical synthesis as a building block for creating complex organic compounds . It has a molecular weight of 331.376 g/mol, a density of 2.1±0.1 g/cm3, and a boiling point of 324.0±27.0 °C at 760 mmHg . Its molecular formula is C7H5BrClI .

Scientific Research Applications

this compound is useful in the following applications:

- Medicinal Chemistry It is a valuable precursor for synthesizing pharmaceutical intermediates and potential drug candidates due to its ability to undergo various substitution reactions . Researchers can modify its structure to introduce specific functional groups or stereochemical elements, which can lead to novel drug molecules with enhanced therapeutic properties .

- Synthesis of Biologically Active Compounds, Agrochemicals, and Specialty Chemicals It can be employed in the synthesis of these compounds .

- Synthesis of complex molecules Several papers describe the synthesis of complex molecules with potential pharmaceutical applications.

- SGLT2 Inhibition It can be used in treating diseases, disorders, or conditions modulated by SGLT2 inhibition in animals, such as Type II diabetes, diabetic nephropathy, and obesity .

- Anti-parasitic Compound Synthesis It is used in a synthetic process for anti-parasitic compounds, particularly as a flea and/or tick infestation treatment or preventative .

- Spirocyclization It is used to spirocyclize 4-bromo-2-(chloromethyl)-1-iodo-benzene, followed by opening the dioxane ring to a di-alcohol, converting to a di .

- Building blocks It can be used as novel building blocks .

- Reductive deamination It is the product of a reductive deamination reaction using 4-Bromo-2-chloro-6-iodoaniline and isoamyl nitrite.

- Synthesis of 4-bromo-2-fluorine-iodobenzene This compound serves as a precursor in the production of 4-bromo-2-fluorine-iodobenzene.

- Synthesis of 1-Bromo-3-chloro-5-iodobenzene 4-Bromo-2-chloro-6-iodoaniline acts as a precursor in the synthesis of 1-Bromo-3-chloro-5-iodobenzene.

- Biphenyl Derivatives It can be used to create biphenyl derivatives .

作用機序

The mechanism of action of 4-Bromo-2-(chloromethyl)-1-iodobenzene involves its reactivity towards various nucleophiles and electrophiles. The presence of multiple halogen atoms makes it highly reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following compounds share structural similarities with 4-Bromo-2-(chloromethyl)-1-iodobenzene but differ in substituent groups or positions:

Table 1: Comparative Analysis of Key Attributes

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Reactivity Profile |

|---|---|---|---|---|---|---|

| This compound | 1261817-10-0 | C₇H₅BrClI | 331.38 | -Br (C4), -I (C1), -CH₂Cl (C2) | Not reported | High (chloromethyl substitution) |

| 4-Bromo-1-(bromomethyl)-2-iodobenzene | 885681-96-9 | C₇H₅Br₂I | 375.83 | -Br (C4), -I (C2), -CH₂Br (C1) | 91–92 | Moderate (bromomethyl substitution) |

| 4-Bromo-2-iodo-1-methylbenzene | 260558-15-4 | C₇H₆BrI | 297.93 | -Br (C4), -I (C2), -CH₃ (C1) | Not reported | Low (methyl group inert) |

| 1-Bromo-4-iodobenzene | 589-87-7 | C₆H₄BrI | 266.90 | -Br (C1), -I (C4) | Not reported | Limited (no reactive alkyl groups) |

| 2-(Chloromethyl)-4-fluoro-1-iodobenzene | Not reported | C₇H₅ClFI | 284.47 | -F (C4), -I (C1), -CH₂Cl (C2) | Not reported | High (fluorine enhances electrophilicity) |

Positional Isomers and Substitution Effects

- The iodine at C4 may direct electrophilic attacks differently, impacting regioselectivity in synthesis .

生物活性

- Molecular Formula : CHBrClI

- Molecular Weight : 331.38 g/mol

- Density : 2.1 ± 0.1 g/cm³

- Boiling Point : 324.0 ± 27.0 °C

- LogP : 4.22

These properties indicate that the compound is relatively hydrophobic, which may influence its interaction with biological membranes and its overall bioavailability.

Biological Activity Overview

While specific studies on 4-Bromo-2-(chloromethyl)-1-iodobenzene are scarce, its derivatives have been explored for various biological activities, including:

- Antimicrobial Activity : Some halogenated compounds exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Anticancer Activity : Research has indicated that halogenated aromatic compounds can induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.

Currently, there is no documented mechanism of action specifically for this compound. However, the following general mechanisms can be inferred based on related compounds:

- Enzyme Inhibition : Halogenated compounds often interact with enzymes by binding to active sites, potentially inhibiting their function.

- Cell Membrane Disruption : The lipophilicity of halogenated compounds may allow them to integrate into cellular membranes, leading to increased permeability and disruption of cellular integrity.

Study on Derivatives

A recent review highlighted how modifications to the structure of halogenated compounds can enhance their therapeutic efficacy. For instance, derivatives of similar compounds have shown promising results in preclinical trials for both antimicrobial and anticancer applications .

Anticancer Activity

In a study examining various halogenated aromatic compounds, some derivatives of brominated and iodinated benzene showed significant cytotoxic effects against several cancer cell lines. These effects were attributed to the induction of oxidative stress and subsequent apoptosis .

Comparative Analysis with Similar Compounds

The following table summarizes the properties and activities of structurally similar compounds:

| Compound Name | Molecular Formula | Notable Activities |

|---|---|---|

| 4-Bromo-2-chlorobenzaldehyde | CHBrCl | Moderate antimicrobial activity |

| 2-Bromo-4-chlorobenzaldehyde | CHBrCl | Potential anticancer properties |

| 4-Bromo-2-chloropyridine | CHBrClN | Inhibitory effects on certain kinases |

This comparison indicates that while this compound has not been extensively studied, its structural analogs demonstrate significant biological activities that could suggest similar properties.

Q & A

Q. What are the challenges in characterizing degradation products under varying pH conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。